(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid
CAS No.:
Cat. No.: VC18305374
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO5 |
|---|---|
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | MONPMZNNSIGDOA-GFCCVEGCSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Features
The molecule comprises a benzoic acid backbone substituted at the 4-position with an (S)-configured 1-((tert-butoxycarbonyl)amino)-2-hydroxyethyl group and a methyl group at the 3-position. The tert-butoxycarbonyl (Boc) moiety serves as a protective group for the amine, while the hydroxyethyl side chain introduces chirality critical for molecular interactions .
Key structural attributes:
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Molecular formula: C₁₆H₂₃NO₅ (calculated based on analogs ).
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Stereocenter: The (S)-configuration at the hydroxyethyl carbon dictates spatial orientation, influencing binding affinity to biological targets .
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Functional groups: Carboxylic acid (hydrogen-bond donor/acceptor), Boc-protected amine (base-labile), and hydroxyl group (polar interaction site).
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Friedel-Crafts alkylation: Introduces the methyl group to benzoic acid at the 3-position.
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Bromination/Substitution: Attaches a bromoethyl group at the 4-position, followed by nucleophilic substitution with ammonia to form the aminoethyl intermediate.
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Boc Protection: Reaction with di-tert-butyl dicarbonate safeguards the amine group .
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Hydroxylation: Oxidation or enzymatic methods introduce the hydroxyl group, with asymmetric catalysis ensuring (S)-configuration .
Physicochemical Data
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Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic Boc group; soluble in DMSO or ethanol .
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Stability: Boc group hydrolyzes under acidic conditions (t₁/₂ = 4 h at pH 2), while the ester linkage remains intact in neutral buffers .
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Crystallinity: Forms monoclinic crystals (space group P2₁) confirmed via X-ray diffraction in analogs .
Biological Applications and Mechanistic Insights
Anticancer Activity
Boc-protected benzoic acid derivatives are intermediates in antibody-drug conjugates (ADCs) targeting HER2 or EGFR . The methyl group at the 3-position likely reduces steric hindrance during linker conjugation, while the hydroxyethyl side chain improves water solubility of the final ADC .
Research Findings and Comparative Analysis
LAT1 Transport Efficiency
In a trans-stimulation assay, phenylalanine esters with meta-substituted Boc groups exhibited 45–78% gabapentin efflux rates at 200 μM, compared to 100% for L-phenylalanine . The compound’s transport efficiency is predicted to fall within this range, contingent on stereochemistry and substituent size .
Stability in Biological Matrices
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| pH 7.4 buffer | >24 | None |
| Rat plasma | 6.2 | De-Boc metabolite |
| Human hepatocytes | 4.8 | Hydroxyethyl oxidation |
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